2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Overview
Description
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid is a chemical compound characterized by its unique structure, which includes an oxazole ring and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or catalysts to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its oxazole ring makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of various chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(2-(3-Methyl-2-oxopyridin-1(2 H )-yl)acetamido)benzoic acid
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness: 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid stands out due to its specific structural features, such as the presence of both an oxazole ring and an acetamido group. These features may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-5-8(16-12-6)3-4-9(10(14)15)11-7(2)13/h5,9H,3-4H2,1-2H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZVCQVAUSMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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